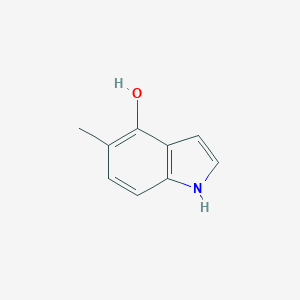

5-Methyl-1H-indol-4-OL

Description

Properties

IUPAC Name |

5-methyl-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGMLVWXPXSAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479844 |

Source

|

| Record name | 1H-Indol-4-ol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-83-3 |

Source

|

| Record name | 5-Methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19499-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-4-ol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol: Current Knowledge and Future Directions

For Immediate Release

[City, State] – [Date] – 5-Methyl-1H-indol-4-ol, a key heterocyclic organic compound, is gaining significant attention within the scientific community, particularly in the realms of pharmaceutical research and development. This technical guide serves as a comprehensive overview of its fundamental properties, synthesizing currently available data for researchers, scientists, and drug development professionals. While the full experimental profile of this compound is still emerging, this document consolidates its known attributes and outlines areas for future investigation.

Core Chemical Identity

This compound is an indole derivative characterized by a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This specific substitution pattern imparts unique electronic and steric properties that make it a valuable precursor in organic synthesis.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 19499-83-3 | [1], [2] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

Synthesis and Characterization: A Path Forward

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. However, established methods for the synthesis of substituted hydroxyindoles can provide a logical starting point for its preparation. The Bischler-Möhlau reaction, a classic method for indole synthesis, has been adapted for the preparation of 4-hydroxyindoles and 6-hydroxyindoles.[4] Additionally, modern catalytic methods, such as gold-catalyzed benzannulation of functionalized pyrrole derivatives, offer a regioselective route to 4-hydroxyindole scaffolds.[5]

A plausible synthetic approach could involve the adaptation of these known methods, utilizing appropriately substituted starting materials. The diagram below illustrates a generalized workflow for the synthesis and subsequent characterization of such a target molecule.

Figure 1: A generalized workflow for the synthesis and characterization of a target organic molecule like this compound.

Due to the current lack of publicly available, explicitly assigned spectral data for this compound, a detailed experimental protocol and a table of spectral data cannot be provided at this time. The scientific community would greatly benefit from the publication of such data to facilitate further research.

Reactivity and Potential Biological Significance

The reactivity of the this compound is dictated by the interplay of the electron-rich indole nucleus, the activating hydroxyl group, and the methyl substituent. The hydroxyl group at the C4 position is expected to influence the nucleophilicity of the indole ring and can itself be a site for further functionalization.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] Specifically, the 4-hydroxyindole moiety is a key structural feature in several biologically active natural products and synthetic compounds.[4] For instance, psilocin, a naturally occurring psychedelic compound, is a 4-hydroxyindole derivative.[4]

The potential of this compound as a building block for pharmaceutical research and development is significant.[3] Its utility as a precursor for the synthesis of psychedelic tryptamine analogues highlights a specific area of interest.[3] Further biological evaluation of this compound and its derivatives is warranted to explore its potential therapeutic applications.

Future Research and Conclusion

While the foundational chemical identity of this compound is established, a significant opportunity exists for the scientific community to contribute to a more complete understanding of this molecule. The following areas represent critical next steps:

-

Development and Publication of a Robust Synthetic Protocol: A detailed, reproducible synthesis method is paramount for making this compound more accessible for research.

-

Comprehensive Spectroscopic Characterization: The publication of assigned ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for unambiguous identification and quality control.

-

Investigation of Physicochemical Properties: Determination of properties such as melting point, boiling point, and solubility in various solvents will provide crucial data for its handling and application in synthetic and biological studies.

-

Exploration of Biological Activity: Screening of this compound and its derivatives for a range of biological activities could uncover novel therapeutic leads.

References

- Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. PubMed.

- Vawhal, P. K., & Jadhav, S. B. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents.

- [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm

- Synthesis and biological evaluation of some N-substituted indoles.

- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.

- This compound|CAS 19499-83-3|Research Chemical. Benchchem.

- 4-Hydroxyindole - Chem-Impex.

- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles

- Co(III)

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.

- Methyl 4-indol-5-ylbenzo

- Wh

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.

- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

- 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc.

- 4-Hydroxyindole | Amyloid Inhibitor | MedChemExpress.

- Supporting inform

- 5-Hydroxyindole | C8H7NO | CID 16054. PubChem.

- 2380-94-1 4-Hydroxyindole C8H7NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole hydrochloride (YM060)

- Methyl 4-hydroxy-1-methyl-1h-indole-5-carboxyl

- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI.

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

- Absorption spectra of indole and 5-hydroxyindole in the gas phase.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Welcome To Hyma Synthesis Pvt. Ltd.

- A Practical Method for Synthesizing Iptacopan. PMC.

- 4-HO-DET. Wikipedia.

- Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Compar

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.

- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu.

- CAS 2212021-83-3 5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S). BOC Sciences.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

- 5-Hydroxyindole 97 1953-54-4. Sigma-Aldrich.

- Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). Cheméo.

- 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]. NIH.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti

Sources

- 1. 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. distantreader.org [distantreader.org]

- 5. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol (CAS 19499-83-3): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Methyl-1H-indol-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data on this molecule is not extensively published, its structural similarity to the 4-hydroxyindole scaffold allows for a robust understanding of its properties, synthesis, and potential applications. This document synthesizes available information on analogous compounds to present a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Hydroxyindole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Hydroxyindoles, in particular, are crucial intermediates and pharmacophores. The position of the hydroxyl group on the indole ring significantly influences the molecule's biological activity. 4-Hydroxyindoles are notable for their role as precursors in the synthesis of various bioactive molecules, including the angina medication Pindolol and a range of psychedelic tryptamines like psilocin.[2][3][4]

This compound, a methylated derivative of 4-hydroxyindole, serves as a key building block in the synthesis of novel psychoactive compounds and other potential therapeutics. Its strategic methylation at the 5-position can alter the parent molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets. One notable application is its use as a precursor in the synthesis of 5-methylpsilocybin, an analogue of the psychedelic compound psilocybin.[5]

Recent research has also highlighted the protective effects of hydroxyindoles against various forms of cellular stress. For instance, 4-hydroxyindole has been shown to inhibit ferroptosis, a form of regulated cell death implicated in degenerative conditions.[6] This suggests that derivatives like this compound could be valuable starting points for developing neuroprotective agents.[6][7][8]

Chemical and Physical Properties

| Property | Inferred/Predicted Value for this compound | Comparison with Related Compounds |

| Molecular Formula | C₉H₉NO | 2-methyl-1H-indol-5-ol: C₉H₉NO[9] |

| Molecular Weight | 147.17 g/mol | 2-methyl-1H-indol-5-ol: 147.17 g/mol [9] |

| Appearance | Likely a solid at room temperature | 4-Hydroxyindole: Solid[4] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General indole behavior |

| pKa | The phenolic hydroxyl group would be weakly acidic, while the indole NH is very weakly acidic. | 4-Hydroxyindole exhibits phenolic character. |

| LogP | The methyl group would slightly increase lipophilicity compared to 4-hydroxyindole. | 5-methyl-1H-indole LogP: 1.994[10] |

Note: The above values are estimations and should be confirmed experimentally.

Synthesis of this compound and its Derivatives

While a specific, optimized synthesis for this compound is not detailed in the available literature, routes can be logically constructed based on established indole syntheses and the preparation of its analogues. The synthesis of the parent compound, 4-hydroxyindole, often involves multi-step processes that could be adapted by starting with a correspondingly substituted aniline.[4]

A plausible synthetic strategy would involve a variation of a classical indole synthesis, such as the Fischer, Bischler, or Nenitzescu synthesis, starting from a suitably substituted precursor like 2-amino-5-methylphenol.

General Workflow for the Synthesis of 4-Hydroxyindole Derivatives

The following diagram illustrates a generalized workflow for synthesizing 4-hydroxyindole derivatives, which could be adapted for this compound.

Caption: Generalized synthetic workflow for 4-hydroxyindole derivatives.

Experimental Protocol: Synthesis of a 5-Methylpsilocybin Precursor from this compound

The following protocol is based on a described synthesis of 5-methylpsilocybin, demonstrating the utility of this compound as an intermediate.[5] This procedure details the conversion to an indole-3-glyoxylamide derivative, a key step towards tryptamine synthesis.

Step 1: Acetylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add sodium bicarbonate (NaHCO₃, excess).

-

Add acetic anhydride (Ac₂O, ~1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for several hours until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetoxy-5-methyl-1H-indole.

Step 2: Reaction with Oxalyl Chloride

-

Dissolve the 4-acetoxy-5-methyl-1H-indole (1.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride ((COCl)₂, ~1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the indol-3-ylglyoxylyl chloride intermediate is expected.

Step 3: Formation of the Dimethylamide

-

In a separate flask, prepare a solution of dimethylamine (excess) in THF.

-

Slowly add the solution of the indol-3-ylglyoxylyl chloride intermediate from Step 2 to the dimethylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain 4-acetoxy-5-methyl-N,N-dimethyl-1H-indole-3-glyoxylamide.

This intermediate can then be reduced (e.g., with lithium aluminum hydride) to form the corresponding tryptamine, which is a direct precursor to 5-methylpsilocybin.[2][11]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.

Synthesis of Psilocybin Analogues

The most direct application is in the synthesis of psilocybin analogues.[12][13][14] Psilocybin is a naturally occurring psychedelic compound that is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[2] Psilocybin is under intense investigation for the treatment of various mental health conditions, including depression and anxiety.[12][13]

By using this compound as a starting material, medicinal chemists can create novel analogues of psilocin. The methyl group at the 5-position can influence the compound's pharmacological profile, including its binding affinity for serotonin receptors (e.g., 5-HT₂A), metabolic stability, and pharmacokinetic properties.[12][14] The goal of synthesizing such analogues is often to retain the therapeutic benefits while potentially reducing hallucinogenic effects or improving the duration of action.[13]

Caption: Role of this compound in developing novel therapeutics.

Exploration of Neuroprotective Agents

As a member of the hydroxyindole class of compounds, this compound is a candidate for the development of neuroprotective agents. Studies on related hydroxyindoles have demonstrated their ability to protect cells from ferroptotic toxicity, likely due to their radical-scavenging capabilities.[6] This antioxidant property is a promising avenue for research into treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to novel research chemicals.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[16][17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, follow standard first-aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if irritation or other symptoms persist.[18]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and pharmacology. Its utility as a precursor for psilocybin analogues places it at the forefront of research into novel treatments for mental health disorders. Furthermore, its structural relation to biologically active hydroxyindoles suggests its potential as a scaffold for developing neuroprotective agents. While comprehensive data on this specific molecule is still emerging, the established chemistry and biology of the 4-hydroxyindole core provide a strong foundation for its continued investigation and application in drug discovery.

References

- Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. RSC Publishing.

- SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Ghent University.

- Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC. NIH.

- Psilocin - Wikipedia. Wikipedia.

- Synthesis of Indole Alkaloids. Encyclopedia MDPI.

- Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC. NIH.

- 4-hydroxyindole preparation method suitable for industrial production. Eureka | Patsnap.

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific.

- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC. NIH.

- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death Discov..

- 1H-indol-4-ol | C8H7NO | CID 75421. PubChem.

- Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Cheméo.

- 1H-Indole, 6-methyl- Properties. EPA.

- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

- 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336. PubChem - NIH.

- SAFETY DATA SHEET. Myron L® Company.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- 196205-06-8 | 4-Methyl-1H-indol-5-amine. ChemScene.

- Product storage Product description Protein sequence Product preparation Other features Product features and protocols. Promise Proteomics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Psilocin - Wikipedia [en.wikipedia.org]

- 3. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]

- 4. actascientific.com [actascientific.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole, 5-methyl- (CAS 614-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. chemscene.com [chemscene.com]

- 17. promise-proteomics.com [promise-proteomics.com]

- 18. myronl.com [myronl.com]

Safety and Handling of 5-Methyl-1H-indol-4-ol: A Technical Guide

Executive Summary & Critical Identity Verification[1][2]

5-Methyl-1H-indol-4-ol (also known as 4-Hydroxy-5-methylindole) is a specialized bicyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and serotonin/tryptamine analogs.[1] As a hydroxyindole, it exhibits significant sensitivity to oxidative degradation, requiring rigorous exclusion of oxygen and light during storage and handling.[1][2]

🚨 CRITICAL ALERT: CAS Registry Number Conflict

There is a frequent database conflict regarding the CAS number provided in common procurement requests.[2] You must verify the identity of your material immediately upon receipt.[2]

-

Conflicting CAS (1075-35-0): This CAS is widely registered to 5-Chloro-2-methylindole (Formula: C₉H₈ClN) in major supplier catalogs (e.g., TCI, Sigma-Aldrich).[1]

-

Action Required: Verify the Certificate of Analysis (CoA) for the molecular formula and structure.[2] Do not rely solely on the CAS number on the bottle.[2]

Figure 1: Decision matrix for verifying chemical identity to determine storage protocols.

Physicochemical Profile & Hazards

Assuming the material is confirmed as This compound , it shares the reactivity profile of electron-rich phenols and indoles.[1][2]

Key Properties

| Property | Specification / Behavior |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Appearance | Off-white to beige/grey powder (darkens rapidly upon oxidation).[1][2] |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1][2] |

| Melting Point | Typically >100°C (Class characteristic; specific isomer data varies).[2] |

| pKa | ~10 (Phenolic OH) and ~17 (Indole NH).[1][2] |

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, it is classified by analogy to 4-hydroxyindole and methylindoles.[1][2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Sensitization: Potential skin sensitizer upon prolonged contact (common with indoles).[2]

Stability & Storage: The Oxidation Challenge

The 4-hydroxyindole moiety is exceptionally electron-rich.[1][2] The hydroxyl group at the C4 position activates the indole ring, making it highly susceptible to autoxidation and oxidative coupling (forming melanin-like polymers) when exposed to air and light.[1][2]

Degradation Mechanism

Exposure to atmospheric oxygen leads to the formation of quinone-imine intermediates, which rapidly polymerize into insoluble black tars.[1][2] This reaction is accelerated by:

-

High pH: Deprotonation of the phenol (phenolate) increases electron density.[2]

-

Light: UV/Visible light catalyzes radical formation.[2]

-

Solution State: Degradation is orders of magnitude faster in solution than in solid state.[2]

Storage Protocol[1][2]

-

Primary Container: Amber glass vial with a septum or Teflon-lined cap.[2]

-

Atmosphere: Strictly Inert (Argon or Nitrogen). [1]

-

Temperature: -20°C (Freezer).

-

Desiccation: Store over desiccant; moisture promotes proton exchange and degradation.[2]

Operational Handling & Synthesis Protocols

To maintain the integrity of this compound, "Inert Weighing" techniques are mandatory.[1][2]

The "Inert Weighing" Workflow

Do not weigh this compound on an open benchtop balance for precise stoichiometry if the experiment duration exceeds 15 minutes.

-

Equilibration: Allow the sealed vial to warm to room temperature before opening to prevent water condensation on the cold solid.

-

Glovebox/Bag: Ideally, weigh inside an inert atmosphere glovebox.[2]

-

Alternative (Schlenk Technique):

Solubilization

-

Solvent Choice: Use degassed solvents (sparged with Argon for 15 mins) for any reaction involving this starting material.[2]

-

Avoid: Ethers containing peroxides (THF/Dioxane must be fresh and inhibited) as they will rapidly oxidize the indole.[2]

Figure 2: Inert handling workflow to prevent oxidative degradation.[1]

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not sweep dry dust (generates aerosols).[2] Cover with a damp paper towel (if small) or use a HEPA vacuum.[2] Wipe area with weak acid (dilute acetic acid) to neutralize any phenolate formation, followed by ethanol.[1][2]

-

Skin Contact: Wash immediately with soap and water.[2] Phenolic compounds can penetrate skin; monitor for signs of chemical burns or systemic absorption (dizziness, nausea).[1][2]

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogen-free, unless derivatized).[1][2]

-

Treatment: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75421, 4-Hydroxyindole.[2] Retrieved February 12, 2026, from [Link][1]

- Context: Establishes the baseline reactivity and hazard class for the 4-hydroxyindole core structure.

- Context: Cited to validate the critical CAS number conflict warning (Scenario A vs B).

- Context: General handling protocols for electron-rich methylindoles.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles.[1][2] Chemical Reviews, 106(7), 2875–2911.[1][2] [Link]

- Context: Authoritative review on indole chemistry, supporting the oxidative instability mechanisms described in Section 3.

Sources

Technical Guide: Solubility Profiling & Handling of 5-Methyl-1H-indol-4-ol

Topic: 5-Methyl-1H-indol-4-OL Solubility Data & Handling Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound (CAS: 30428-89-6) is a critical bicyclic heteroaromatic scaffold, primarily utilized as a key intermediate in the synthesis of selective dopamine D4 receptor antagonists (e.g., L-745,870). Its physicochemical behavior is dominated by the interplay between the lipophilic indole core, the hydrophobic methyl substituent at C5, and the ionizable hydroxyl group at C4.

This guide provides a comprehensive solubility profile, emphasizing the "solubility-stability" paradox inherent to hydroxyindoles: while polar organic solvents enhance solubility, they often accelerate oxidative degradation. The protocols below are designed to generate reproducible data while mitigating oxidative polymerization.

Physicochemical Profile & Predicted Properties

Understanding the solubility of this compound requires analyzing its ionization and lipophilicity. The molecule possesses two key functionalities: a phenolic hydroxyl (pKa ~10) and an indole nitrogen (pKa ~16-17).

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Molecular Weight | 147.17 g/mol | Small molecule fragment |

| Appearance | Off-white to beige crystalline solid | Darkens upon air exposure (oxidation) |

| LogP (Octanol/Water) | ~2.1 – 2.4 (Predicted) | Moderately lipophilic; Methyl group increases lipophilicity vs. 4-hydroxyindole (LogP ~1.6) |

| pKa (Acidic) | ~9.8 – 10.2 (Phenolic -OH) | Deprotonation at pH > 10 drastically increases aqueous solubility |

| H-Bond Donors | 2 (Indole -NH, Phenol -OH) | Critical for crystal lattice energy |

| H-Bond Acceptors | 1 (Phenol -O-) |

Note: Values are consensus estimates based on structural analogs (4-hydroxyindole and 5-methylindole) and QSAR modeling.

Solubility Data Profile

The following solubility data represents the consensus for the 4-hydroxyindole scaffold. Researchers should treat these as "Target Concentrations" for stock solution preparation.

Table 2: Solubility in Common Solvents

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| DMSO | High | > 50 mg/mL | Primary Stock Solvent. Ideal for biological assays. |

| DMF | High | > 50 mg/mL | Alternative to DMSO for synthesis. |

| Ethanol (100%) | Moderate | 10 – 30 mg/mL | Good for evaporation/transfer; avoid for long-term storage due to oxidation risk. |

| Methanol | Moderate | 10 – 30 mg/mL | Standard solvent for HPLC analysis. |

| Water (Neutral pH) | Low | < 0.5 mg/mL | Poor solubility due to aromatic lipophilicity. |

| 0.1 M NaOH (aq) | High | > 10 mg/mL | Forms the phenolate salt. Warning: Rapid oxidation (blackening) occurs at high pH. |

| 0.1 M HCl (aq) | Low | < 1.0 mg/mL | Indole nitrogen is not basic enough to protonate significantly in dilute acid. |

Technical Workflow: Solubility Determination

The following DOT diagram outlines the logical flow for determining equilibrium solubility while controlling for the compound's oxidative instability.

Figure 1: Step-by-step workflow for determining thermodynamic solubility with built-in stability checks.

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in a specific buffer or solvent.

-

Preparation: Weigh approximately 2 mg of this compound into a 1.5 mL amber glass HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Critical Step: If the solid dissolves immediately, add more solid until a visible precipitate remains.

-

-

Inerting: Purge the headspace with Nitrogen or Argon gas for 10 seconds to prevent oxidation of the 4-hydroxy group. Cap tightly.

-

Agitation: Place on an orbital shaker at 25°C for 24 hours.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL of filtrate (saturation of filter membrane).

-

Quantification: Dilute the filtrate 1:100 in Methanol and analyze via HPLC-UV against a standard curve.

Protocol B: Stock Solution Stability Check

Objective: Verify that the compound has not degraded in DMSO stock over time.

-

Visual Inspection: Fresh solutions are clear/colorless. A brown/black tint indicates quinone formation (oxidation).

-

HPLC Verification:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

-

Detection: 254 nm and 280 nm.

-

Acceptance Criteria: Purity > 98%. If new peaks appear at lower retention times (more polar quinone species), discard the stock.

-

Mechanistic Insight: pH-Dependent Solubility

The solubility of this compound is heavily dependent on pH due to the phenolic hydroxyl group. The diagram below illustrates the species distribution.

Figure 2: The relationship between pH, solubility, and stability. Note that increasing solubility via pH elevation increases oxidation risk.

Formulation & Handling Recommendations

-

Storage: Store solid at -20°C under inert atmosphere.

-

Antioxidants: When formulating in aqueous buffers for biological assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent oxidation.

-

Container: Use amber glass to prevent photo-oxidation. Avoid polystyrene plastics for long-term storage of DMSO stocks (leaching risk).

References

-

PubChem. (n.d.).[1] Compound Summary: 5-Methyl-1H-indole.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.).[1][4][5] Compound Summary: 4-Hydroxyindole.[6][7] National Center for Biotechnology Information. Retrieved from [Link]

- Patel, S., et al. (1996). Biological Profile of L-745,870, a Selective Dopamine D4 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for synthesis utility).

Sources

- 1. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jbcpm.com [jbcpm.com]

- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octacosane | C28H58 | CID 12408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ヒドロキシインドール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Psilocin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 5-Methyl-1H-indol-4-ol

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Historically, indole derivatives have been investigated and developed for their potent pharmacological properties, including antimicrobial, antifungal, and antibiofilm activities against a range of pathogenic microorganisms.[1][3] The diverse mechanisms of action of indole-based compounds, often distinct from conventional antibiotics, make them promising candidates in the urgent search for novel therapeutics to combat multidrug-resistant pathogens.[3][4]

5-Methyl-1H-indol-4-ol is a specific indole derivative with a substitution pattern that warrants investigation for its antimicrobial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this compound. The protocols herein are designed to be robust and are grounded in established methodologies and standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible antimicrobial susceptibility testing. For this compound, the following parameters should be determined empirically or obtained from a certificate of analysis.

| Property | Importance in Antimicrobial Screening |

| Molecular Weight | Essential for calculating molar concentrations for stock and working solutions. |

| Solubility | Determines the appropriate solvent for stock solution preparation and the achievable concentration range in aqueous testing media. Insoluble compounds can lead to inaccurate results. |

| Stability | Knowledge of the compound's stability in solution and under experimental conditions (e.g., temperature, pH, light exposure) is crucial to prevent degradation and ensure consistent bioactivity throughout the assay.[8] |

| Purity | High purity is essential to attribute any observed antimicrobial activity solely to the test compound and not to impurities. |

Note: Prior to commencing any of the following protocols, it is imperative to determine the optimal solvent for this compound that is miscible with the growth medium and non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically not exceed 1% (v/v) to avoid inhibitory effects on microbial growth. A solvent toxicity control must always be included in the experiments.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the systematic approach for the antimicrobial evaluation of this compound.

Caption: Experimental workflow for antimicrobial screening of this compound.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a preliminary, qualitative assay to assess the antimicrobial activity of a compound.[9][10] It provides a rapid visual indication of whether this compound can inhibit the growth of the test microorganisms.

Materials and Reagents

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Step-by-Step Methodology

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline.[11] Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[11][13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.[11] Finally, swab the rim of the agar.[11]

-

Disk Preparation and Placement: Aseptically apply a known amount of the this compound stock solution onto sterile paper disks and allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated MHA plate using sterile forceps.[11] Gently press each disk to ensure complete contact with the agar surface.[11] Disks should be placed at least 24 mm apart.[13]

-

Controls:

-

Positive Control: A disk impregnated with a standard antibiotic (e.g., gentamicin for bacteria).

-

Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11][12]

-

Data Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13][14] A zone of inhibition around the this compound disk suggests antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[12]

Materials and Reagents

-

This compound stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganisms

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Micropipettes (single and multichannel) and sterile tips

-

Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of a 2x concentrated stock solution of this compound to the first column of wells, resulting in a total volume of 100 µL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range.[12][15] Discard 50 µL from the last column of dilutions.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

Plate Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.[12]

-

Controls:

-

Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

-

Sterility Control: Wells containing only CAMHB to check for contamination.[12]

-

Solvent Control: Wells containing the highest concentration of the solvent used and the bacterial inoculum.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[12] The growth control should be turbid, and the sterility control should be clear.[12]

Data Presentation: MIC Values

| Test Organism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert experimental value] | [Insert experimental value] |

| Escherichia coli | Gram-negative | [Insert experimental value] | [Insert experimental value] |

| Pseudomonas aeruginosa | Gram-negative | [Insert experimental value] | [Insert experimental value] |

| Candida albicans | Fungal | [Insert experimental value] | [Insert experimental value] |

Protocol 3: Time-Kill Kinetics Assay

A time-kill assay is performed to determine whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[16] This is a dynamic measure of the compound's effect on microbial viability over time.

Materials and Reagents

-

This compound

-

Log-phase culture of the test organism

-

CAMHB and Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

-

Shaking incubator (37°C)

-

Micropipettes, sterile tubes, and plating supplies

Step-by-Step Methodology

-

Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the culture to a starting concentration of approximately 1–5 x 10⁵ CFU/mL.[17]

-

Assay Setup: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the compound.[16]

-

Inoculation and Sampling: Inoculate each tube with the prepared bacterial culture. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16][17]

-

Quantification of Viable Cells: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.[17]

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.[16]

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No zone of inhibition in disk diffusion | - Compound is inactive against the test organism.- Compound is not soluble or did not diffuse through the agar.- Inoculum is too dense. | - Confirm activity with broth microdilution.- Verify compound solubility and consider a different solvent.- Ensure the inoculum is standardized to a 0.5 McFarland. |

| Inconsistent MIC values | - Inaccurate serial dilutions.- Inoculum density variation.- Contamination. | - Use calibrated pipettes and proper dilution technique.- Prepare fresh inoculum and standardize carefully for each experiment.- Maintain aseptic technique; check sterility controls. |

| Growth in the sterility control well | - Contamination of the growth medium or plate. | - Discard the results of the contaminated plate and repeat the assay with fresh, sterile materials. |

| Precipitation of the compound in the wells | - Poor solubility of the compound in the aqueous medium. | - Re-evaluate the solvent system.- Test a lower concentration range.- Note the concentration at which precipitation occurs as the limit of solubility. |

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial screening of this compound. Positive results from these assays, such as a low MIC value and bactericidal activity, would justify further investigation. Subsequent studies could explore the compound's spectrum of activity against a broader panel of clinical isolates, including resistant strains, and delve into its mechanism of action. Elucidating how this compound exerts its antimicrobial effects is a critical next step in evaluating its potential as a lead compound for the development of a new antimicrobial agent.

References

-

Bio-protocol. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Microbiology Spectrum. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Retrieved from [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

-

Bentham Science. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. Retrieved from [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

-

CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

PMC. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. Retrieved from [Link]

-

MYCPD. (2014). CLSI vs. EUCAST. Retrieved from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

ITM LabHub. (2025). New versions of CLSI and EUCAST AST breakpoint tables (2025). Retrieved from [Link]

-

PMC. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

-

PMC. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of antimicrobial susceptibility testing using EUCAST and CLSI breakpoints: Analysis of agreement. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 6. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cct.mycpd.co.za [cct.mycpd.co.za]

- 8. Indole | 120-72-9 [chemicalbook.com]

- 9. asm.org [asm.org]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. emerypharma.com [emerypharma.com]

Application Notes & Protocols: A Framework for Investigating the Anti-inflammatory Properties of 5-Methyl-1H-indol-4-OL

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential anti-inflammatory properties of a specific derivative, 5-Methyl-1H-indol-4-OL. While direct evidence for this compound's efficacy is not yet established in the public domain, its structural similarity to other bioactive indoles warrants a thorough investigation. This guide outlines the prevailing mechanistic hypotheses for indole-related anti-inflammatory action and provides detailed, field-proven protocols for a tiered in vitro and in vivo evaluation. The methodologies are designed to be self-validating, progressing from initial screening assays to complex mechanistic studies, ensuring a robust and logical investigative workflow.

Introduction: The Rationale for Investigation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a high-priority area in drug discovery. Indole derivatives are a well-established class of compounds with diverse biological activities.[1] Many exhibit powerful anti-inflammatory and analgesic properties, often by modulating key signaling pathways involved in the inflammatory cascade.[2][3]

For instance, several indole compounds have been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Others are known to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of pain and inflammation.[4]

This compound, while noted as a synthetic intermediate, remains uncharacterized in the context of inflammation.[5] This guide, therefore, serves as a complete application protocol to explore its potential, leveraging established knowledge of related indole structures to build a logical and scientifically rigorous investigational framework.

Part 1: Mechanistic Hypotheses and Key Molecular Targets

Based on the known mechanisms of related indole compounds, the anti-inflammatory potential of this compound can be hypothesized to act through one or more of the following pathways. The protocols in this guide are designed to systematically test these hypotheses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Many indole derivatives exert their effects by preventing the degradation of IκBα.[2][6]

Modulation of Pro-inflammatory Mediators

A downstream consequence of NF-κB activation is the synthesis and release of key inflammatory molecules. A successful anti-inflammatory agent will reduce the levels of these mediators.

-

Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β are proteins that orchestrate the inflammatory response. High levels are hallmarks of inflammatory conditions.[1]

-

Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), high concentrations of NO are pro-inflammatory and contribute to tissue damage.

-

Prostaglandins (PGs): Synthesized by cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation. PGs are major contributors to pain, fever, and swelling.[4]

Part 2: A Step-by-Step Investigative Workflow

This section details a logical progression of experiments, from broad screening to specific mechanistic validation. It is critical to first establish a non-toxic concentration range for the test compound before proceeding to efficacy assays.

Part 3: Detailed In Vitro Experimental Protocols

These protocols are foundational for the initial assessment of this compound. The murine macrophage cell line RAW 264.7 is recommended as it is a well-established model for studying inflammation.[7]

Protocol 2.1: Cell Viability Assessment using MTT Assay

Rationale: It is imperative to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity. This assay establishes the maximum non-toxic concentration of this compound to be used in subsequent experiments.

Materials:

-

RAW 264.7 cells

-

DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically <0.1%).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.

Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: This is a robust and high-throughput primary screening assay. A reduction in LPS-induced NO production is a strong indicator of potential anti-inflammatory activity. NO levels are measured indirectly by quantifying nitrite, a stable breakdown product, using the Griess reagent.[6]

Materials:

-

RAW 264.7 cells and supplemented DMEM

-

This compound (at pre-determined non-toxic concentrations)

-

Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells as in Protocol 2.1 and incubate for 24 hours.

-

Pre-treatment: Remove media and add 100 µL of media containing various non-toxic concentrations of this compound. Incubate for 1 hour.

-

Inflammatory Stimulus: Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Measurement: Read the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: To confirm the anti-inflammatory effect, it is essential to measure the production of key protein mediators like TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for this quantification.[8]

Materials:

-

Supernatants collected from the experiment described in Protocol 2.2.

-

Commercially available ELISA kits for mouse TNF-α and IL-6.

-

Microplate reader.

Procedure:

-

Follow the manufacturer's protocol provided with the commercial ELISA kit precisely.

-

General Steps:

-

Coat a 96-well plate with the capture antibody.

-

Add standards and the collected cell culture supernatants to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm).

-

-

Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve. Determine the percentage reduction in cytokine production for compound-treated groups relative to the LPS-only control.

Part 4: In Vivo Validation Protocols

Positive and dose-dependent results from in vitro assays provide a strong rationale for proceeding to animal models, which assess the compound's efficacy in a complex biological system.[9] All animal procedures must be conducted in accordance with institutional and national ethical guidelines.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs).[4][10] Carrageenan injection induces a biphasic inflammatory response characterized by significant edema (swelling).

Materials:

-

Wistar or Sprague-Dawley rats (180-200g)

-

This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Indomethacin or Diclofenac (positive control)

-

1% Carrageenan solution in sterile saline

-

Plebysmometer or digital calipers

Procedure:

-

Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., 25, 50, 100 mg/kg of this compound).

-

Initial Paw Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

-

Analysis:

-

Calculate the edema volume at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Part 5: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine the significance of the observed effects.

Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|---|

| Control (No LPS) | - | 1.5 ± 0.3*** | 15.2 ± 3.1*** | 8.9 ± 2.5*** |

| Vehicle + LPS | - | 100 ± 5.6 | 2540 ± 150 | 1850 ± 120 |

| Compound X | 10 | 75.4 ± 4.1* | 1890 ± 110* | 1430 ± 95* |

| Compound X | 25 | 45.1 ± 3.8** | 1150 ± 88** | 870 ± 65** |

| Compound X | 50 | 22.8 ± 2.5*** | 540 ± 45*** | 410 ± 33*** |

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3 hours)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition of Edema |

|---|---|---|---|

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04*** | 62.4 |

| Compound X | 25 | 0.68 ± 0.06 | 20.0 |

| Compound X | 50 | 0.51 ± 0.05** | 40.0 |

| Compound X | 100 | 0.39 ± 0.04*** | 54.1 |

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control group: **p<0.01, **p<0.001.

References

-

Title: Synthesis of Indole Alkaloids Source: Encyclopedia MDPI URL: [Link]

-

Title: The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy Source: Karger Publishers URL: [Link]

-

Title: Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives Source: PubMed URL: [Link]

-

Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies Source: MDPI URL: [Link]

-

Title: Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications Source: PubMed Central URL: [Link]

-

Title: Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells Source: PMC - NIH URL: [Link]

-

Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

-

Title: Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB Source: PubMed URL: [Link]

-

Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed Central URL: [Link]

-

Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]

-

Title: Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities Source: Global Science Research Journals URL: [Link]

-

Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

-

Title: Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 5-Methyl-1H-indol-4-ol

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive structural elucidation and purity assessment of 5-Methyl-1H-indol-4-ol, a key indole building block in pharmaceutical research and development.[1] Recognizing the criticality of robust analytical data, this application note outlines integrated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.

Introduction: The Significance of this compound Characterization

This compound is a substituted indole that serves as a crucial intermediate in the synthesis of various biologically active molecules, including analogues of psychedelic compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine) which are under investigation for therapeutic applications.[2][3][4][5][6] The precise placement of the hydroxyl and methyl groups on the indole scaffold significantly influences the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous characterization and stringent purity control are paramount to ensure the reliability and reproducibility of research and development outcomes.

This guide provides a multi-faceted analytical workflow designed to deliver a comprehensive profile of this compound, ensuring its identity, purity, and stability.

Analytical Workflow Overview

A sequential and orthogonal approach is recommended for the complete characterization of a new batch or synthesis of this compound. Each technique provides unique and complementary information.

Caption: Recommended analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule due to the hydroxyl group, can be effectively retained and resolved on a C18 stationary phase. This method is ideal for quantifying the purity of the main component and detecting non-volatile impurities.

Causality of Method Design:

-

C18 Column: The standard choice for indole derivatives, providing excellent hydrophobic interaction and resolution.

-

Acidified Mobile Phase: The addition of formic or phosphoric acid to the mobile phase is crucial. It protonates the silanol groups on the silica support, reducing peak tailing, and ensures the phenolic hydroxyl group of the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

-

Gradient Elution: A gradient from a higher aqueous composition to a higher organic composition ensures that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.

-

UV Detection: The indole ring is a strong chromophore. Detection at approximately 280 nm, a common absorption maximum for indoles, provides high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition as needed.

-

Chromatographic Conditions: The following conditions are based on established methods for similar hydroxyindoles and serve as a robust starting point.[7]

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 20 minutes, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or PDA scan 200-400 nm) |

| Injection Volume | 5-10 µL |

-

Data Analysis: Calculate purity based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram. The retention time for this compound is expected to be slightly shorter than 5-methylindole due to the increased polarity from the hydroxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For compounds with active hydrogens like this compound (from -OH and -NH groups), derivatization is often necessary to increase volatility and prevent peak tailing.

Causality of Method Design:

-

Derivatization: Silylation (e.g., with BSTFA) is a common and effective strategy. It replaces the active protons on the hydroxyl and indole nitrogen with trimethylsilyl (TMS) groups, blocking hydrogen bonding, increasing volatility, and improving chromatographic performance.

-

Inert Flow Path: The use of ultra-inert columns and liners is critical for analyzing active compounds like phenols to prevent adsorption and sample loss.

-

Temperature Program: A temperature ramp allows for the separation of the derivatized analyte from any residual solvents, derivatizing agent, and potential volatile impurities.

Protocol: GC-MS Analysis (with Derivatization)

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Derivatization:

-

Place ~0.5 mg of the sample in a 2 mL autosampler vial.

-